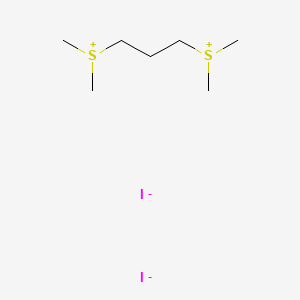
1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane is a bicyclic compound with the molecular formula C10H18O3. This compound is part of the trioxabicyclo family, which is characterized by a bicyclic structure containing three oxygen atoms. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butyl and ethyl derivatives with orthoesters in the presence of a Lewis acid catalyst. The reaction is carried out at low temperatures to ensure the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-2,6,7-trioxabicyclo(2.2.2)octane
- 4-Isopropyl-2,6,7-trioxabicyclo(2.2.2)octane
- 4-tert-Butyl-2,6,7-trioxabicyclo(2.2.2)octane
Uniqueness
1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane is unique due to its specific butyl and ethyl substituents, which confer distinct chemical and physical properties. These differences can influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications that similar compounds may not fulfill .
Properties
CAS No. |
60028-23-1 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
1-butyl-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C11H20O3/c1-3-5-6-11-12-7-10(4-2,8-13-11)9-14-11/h3-9H2,1-2H3 |
InChI Key |
UACPCNQAIPLTOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC12OCC(CO1)(CO2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594547.png)
![1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14594551.png)

![4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one](/img/structure/B14594565.png)


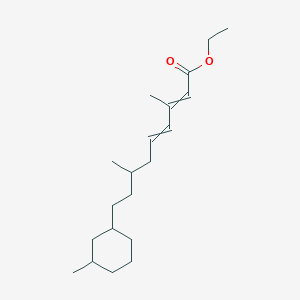

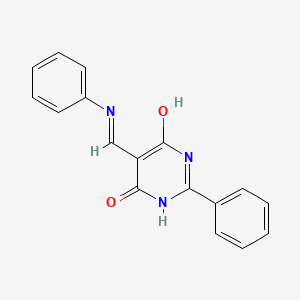
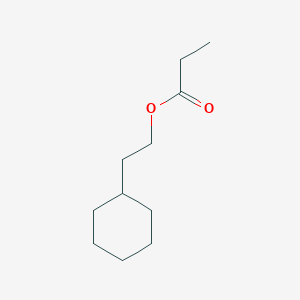
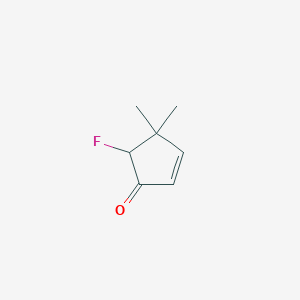
![{1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane](/img/structure/B14594607.png)
